Necrox-7 -

Necrox-7

Catalog Number: EVT-8821349
CAS Number:
Molecular Formula: C24H29N3O3S
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

NecroX-7 was synthesized by LG Life Sciences (Daejeon, Korea) and is characterized by its molecular formula C25H32N4O4S2C_{25}H_{32}N_{4}O_{4}S_{2} and a molecular mass of approximately 516.67 Da . The compound has been subjected to various studies to evaluate its efficacy and safety in clinical settings.

Classification

NecroX-7 is categorized under small molecules with necrosis-inhibiting properties. It specifically targets mitochondrial reactive oxygen species and high-mobility group box 1 protein, making it relevant in the context of oxidative stress-related diseases .

Synthesis Analysis

Methods

The synthesis of NecroX-7 involves several chemical reactions that yield the final product. While specific details of the synthetic pathway are proprietary, it is known that the compound belongs to the indole class of chemicals, which are synthesized through various methods including cyclization reactions and functional group modifications.

Technical Details

The synthesis typically requires starting materials that are readily available in chemical supply chains. Techniques such as chromatography may be employed for purification purposes. The final product is usually characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of NecroX-7 includes a tetrahydropyran ring linked to an indole moiety, along with a dioxothiomorpholine side chain. This unique structure contributes to its biological activity.

Data

The structural formula can be represented as follows:

NecroX 7 C25H32N4O4S2\text{NecroX 7 }C_{25}H_{32}N_{4}O_{4}S_{2}

This formula indicates the presence of multiple functional groups that facilitate its interaction with biological targets, particularly in inhibiting necrosis-related pathways .

Chemical Reactions Analysis

Reactions

NecroX-7's primary mechanism involves inhibiting the release of high-mobility group box 1 protein during necrotic events. It has been shown to reduce oxidative stress-induced necrosis in various cellular models.

Technical Details

In vitro studies have demonstrated that NecroX-7 can significantly decrease levels of reactive oxygen species in treated cells, thereby protecting against oxidative damage. The compound's efficacy has been validated through assays measuring cell viability and inflammatory cytokine production following exposure to necrotic stimuli .

Mechanism of Action

Process

The mechanism of action for NecroX-7 involves several key processes:

  1. Inhibition of Reactive Oxygen Species: By targeting mitochondrial reactive oxygen species, NecroX-7 reduces oxidative stress within cells.
  2. Blocking High-Mobility Group Box 1 Release: The compound inhibits the release of this protein, which is known to exacerbate inflammation and tissue damage during necrosis.
  3. Modulation of Inflammatory Responses: By decreasing pro-inflammatory cytokine levels, NecroX-7 helps mitigate the inflammatory response associated with tissue injury .

Data

Studies have shown that treatment with NecroX-7 leads to significant reductions in markers such as interleukin-1 beta and tumor necrosis factor-alpha in various models of inflammation and ischemia-reperfusion injury .

Physical and Chemical Properties Analysis

Physical Properties

NecroX-7 appears as a crystalline solid at room temperature. Its solubility profile indicates a moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its reactivity profile suggests that it can participate in hydrogen bonding due to the presence of nitrogen and oxygen atoms within its structure .

Applications

Scientific Uses

NecroX-7 has been investigated for various applications, including:

  • Myocardial Ischemia-Reperfusion Injury: Demonstrated protective effects against cardiac tissue damage during ischemic events.
  • Islet Transplantation: Shown to improve islet viability and function post-transplantation by reducing oxidative stress.
  • Graft-Versus-Host Disease: Exhibits potential in reducing mortality associated with this condition through its anti-inflammatory properties .
Introduction to NecroX-7 in Biomedical Research

Historical Development and Rationale for NecroX-7 as a Therapeutic Agent

NecroX-7 (cyclopentylamino carboxymethylthiazolylindole), initially developed by LG Life Sciences and later investigated by MitoImmune Therapeutics, emerged from targeted efforts to address pathological necrosis driven by oxidative stress and sterile inflammation. Its design rationale centered on mitigating mitochondrial dysfunction—a hallmark of ischemia-reperfusion injury (IRI), graft-versus-host disease (GVHD), and neurodegenerative disorders. Early preclinical work established its dual functionality as a reactive oxygen species (ROS) scavenger and inhibitor of damage-associated molecular patterns (DAMPs), specifically high-mobility group box 1 protein (HMGB1) release [1] [5].

The compound’s efficacy was first validated in hepatic IRI models. In canine studies, intravenous NecroX-7 (1.5–13 mg/kg) administered before ischemia significantly reduced serum transaminases, histopathological damage, and HMGB1 levels. These effects demonstrated dose-dependent cytoprotection, positioning NecroX-7 as a candidate for organ transplantation support [5]. Subsequent research expanded to immune-mediated pathologies. In murine acute GVHD, NecroX-7 (0.1–0.3 mg/kg) attenuated mortality by 40–60%, concurrently suppressing HMGB1-driven inflammation and rebalancing T-cell responses [1].

Later studies explored neurological applications. In temporal lobe epilepsy models, post-seizure NecroX-7 administration reduced hippocampal neuronal death by 50–70%, highlighting its potential in central nervous system disorders [4]. The compound’s transition to clinical evaluation was marked by a Phase I trial (NCT03196804), confirming tolerability and dose-proportional pharmacokinetics in humans [3] [6].

Table 1: Key Preclinical Milestones in NecroX-7 Development

Disease ModelFindingsReference
Hepatic Ischemia-Reperfusion (Canine)Dose-dependent reduction in ALT/AST, HMGB1 suppression, diminished histopathological injury [5]
Acute GVHD (Murine)40–60% survival increase; HMGB1 inhibition; regulatory T-cell expansion [1]
Temporal Lobe Epilepsy (Murine)50–70% reduction in neuronal necroptosis; attenuated neuroinflammation [4]
Myocardial Infarction (Rat)ROS scavenging; mitochondrial membrane stabilization; reduced infarct size [3] [8]

Classification Within Necrosis-Targeting Pharmacological Agents

NecroX-7 belongs to the indole-derived NecroX series, distinguished from apoptosis-focused therapies by targeting regulated necrosis pathways—necroptosis, ferroptosis, and pyroptosis. Unlike kinase inhibitors (e.g., necrostatins targeting Receptor-Interacting Serine/Threonine-Protein Kinase 1), NecroX-7 operates primarily via mitochondrial stabilization and DAMP interception, offering broader anti-inflammatory effects [2] [6].

Its chemical structure features a thiomorpholine dioxide core and cyclopentylindole moieties, enabling potent electron transfer to neutralize mitochondrial ROS and reactive nitrogen species (RNS). This contrasts with compounds like necrostatin-1 (allosteric Receptor-Interacting Serine/Threonine-Protein Kinase 1 inhibitors) or ferrostatins (lipid peroxidation blockers), which target single nodal points in necrosis cascades [2] [7].

Functionally, NecroX-7 is classified as a multimodal necrosis modulator for three reasons:

  • Upstream Oxidative Stress Control: Scavenges superoxide (O₂⁻) and peroxynitrite (ONOO⁻) at the mitochondrial membrane, preventing permeability transition pore opening [3] [8].
  • Midstream Inflammation Regulation: Blocks HMGB1 release from necrotic cells, disrupting Toll-Like Receptor 4/Receptor for Advanced Glycation End Products signaling and subsequent tumor necrosis factor alpha/interleukin-6 production [1] [5].
  • Downstream Immune Modulation: Expands regulatory T-cell populations independent of HMGB1, promoting immune tolerance in autoimmune and alloimmune conditions [1] [6].

Properties

Product Name

Necrox-7

IUPAC Name

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-yl)-2-phenyl-1H-indol-7-amine

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C24H29N3O3S/c28-31(29)12-8-27(9-13-31)17-18-14-20-16-22(19-4-2-1-3-5-19)26-24(20)23(15-18)25-21-6-10-30-11-7-21/h1-5,14-16,21,25-26H,6-13,17H2

InChI Key

UZRCNCPUOFYHRB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.